Dihydralazine

描述

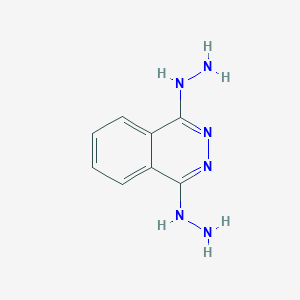

Structure

3D Structure

属性

IUPAC Name |

(4-hydrazinylphthalazin-1-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLRVZQQYVIJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NN)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022935 |

Source

|

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-23-1 |

Source

|

| Record name | Dihydralazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydralazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydralazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIHYDRALAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydralazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydralazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRALAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydralazine's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a hydrazinophthalazine derivative, is a direct-acting vasodilator primarily utilized in the management of hypertension.[1][2] Its therapeutic effect stems from a direct relaxation of vascular smooth muscle, preferentially affecting arterioles over veins.[3][4] While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its vasodilatory action are multifaceted and not entirely elucidated.[2][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on vascular smooth muscle cells (VSMCs). It delves into the key signaling pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the core molecular interactions. This document is intended to serve as a detailed resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Core Mechanisms of Vasodilation

This compound's vasodilatory effect is not attributed to a single, definitive mechanism but rather a combination of actions on several intracellular signaling cascades within vascular smooth muscle and endothelial cells. The primary proposed pathways include interference with calcium homeostasis, modulation of potassium channels, activation of cyclic nucleotide pathways, and antioxidant effects.

Interference with Intracellular Calcium (Ca²⁺) Homeostasis

A central hypothesis for this compound's action is its ability to alter cellular calcium metabolism, which is fundamental to the contractile state of VSMCs.[2][4] This interference occurs at two main levels: inhibition of Ca²⁺ release from intracellular stores and reduction of Ca²⁺ influx from the extracellular space.

1.1.1. Inhibition of IP₃-Mediated Ca²⁺ Release

This compound is proposed to inhibit the inositol 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum (SR).[2][3][5] In response to vasoconstrictor agonists, the IP₃ receptor (IP₃R) on the SR membrane is activated, leading to the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺ ([Ca²⁺]i) activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent muscle contraction.[5] By blocking this IP₃-dependent release, this compound effectively uncouples agonist stimulation from the contractile machinery.[7] Studies on rabbit aorta have concluded that the main action of hydralazine is to block the IP₃-dependent release of Ca²⁺ from the sarcoplasmic reticulum.[7]

1.1.2. Inhibition of Ca²⁺ Influx

This compound has also been shown to interfere with the influx of extracellular Ca²⁺.[1][8] Experiments on rat tail artery strips demonstrated that hydralazine inhibits Ca²⁺ influx, as well as the release of Ca²⁺ from a membrane-bound pool.[8] This effect may be secondary to other actions, such as potassium channel opening and subsequent membrane hyperpolarization, which would close voltage-dependent calcium channels (VDCCs).

Modulation of Potassium (K⁺) Channels

Some evidence suggests that this compound causes smooth muscle hyperpolarization, likely through the opening of K⁺ channels.[5] Specifically, studies in porcine coronary arteries proposed the involvement of high-conductance Ca²⁺-activated K⁺ (BKCa) channels.[9] The opening of these channels would lead to K⁺ efflux, hyperpolarization of the cell membrane, and subsequent closure of VDCCs, thereby reducing Ca²⁺ influx and promoting relaxation.[5][9] However, this mechanism is debated, as other studies found no evidence of hydralazine affecting membrane potential in smooth muscle cells from the rabbit aorta.[10]

Stimulation of the Nitric Oxide-Guanylate Cyclase Pathway

This compound may increase the bioavailability of nitric oxide (NO) produced by the vascular endothelium.[1][5] NO diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation. However, some studies suggest that this compound's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation.[11] Yet, another study on the human fetal placental circulation concluded that hydralazine appears to activate guanylate cyclase directly, leading to increased cGMP and vasorelaxation.[12]

Involvement of the Prostacyclin Pathway

At clinically relevant concentrations (<10 μM), this compound's vasodilatory effects in the splanchnic resistance vasculature have been shown to be primarily endothelial in origin and mediated by the prostacyclin (PGI₂) receptor.[13] This mechanism involves the activation of cyclooxygenase (COX) and requires membrane hyperpolarization.[13]

Antioxidant Properties

Recent research has highlighted the antioxidant properties of this compound, which may contribute to its vascular protective effects beyond simple vasodilation.[14][15][16] It can act as a reactive oxygen species (ROS) scavenger and an inhibitor of ROS-generating enzymes like NADPH oxidase.[17][18] By reducing oxidative stress in the vasculature, this compound could improve endothelial function and enhance the bioavailability of endogenous vasodilators like NO.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its analogue, hydralazine.

Table 1: Potency of this compound/Hydralazine in Vascular Preparations

| Compound | Preparation | Effect Measured | Parameter | Value | Reference |

| Hydralazine | Phenylephrine-constricted rabbit aorta | Relaxation | EC₅₀ | 17 µM | [7] |

| Hydralazine | Phenylephrine-constricted pregnant rat mesenteric arteries | Relaxation | EC₅₀ | 3.6 ± 0.3 µM | [13] |

| Hydralazine | KCl-induced vasoconstriction in human placental lobule | Vasodilation | IC₅₀ | 1.9 mmol/L | [12] |

| Hydralazine | Bovine carotid artery myofibrils | Ca²⁺ dependent ATPase & Phosphorylation Inhibition | IC₅₀ | 20 µM | [19] |

Table 2: Effects of this compound on Vascular Parameters in Spontaneously Hypertensive Rats (SHRs)

| Parameter | Treatment Group (this compound 25 mg/kg/day) | Change from Control | Reference |

| Vessel Stiffness | Mesenteric Vasculature | -27% | [20] |

| Contractility | Mesenteric Vasculature | -12% | [20] |

| Wall to Lumen (W/L) Ratio | Mesenteric Vasculature | -15% | [20] |

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)

A common method for studying the direct effects of compounds on VSMCs involves their isolation and primary culture.

-

Source: Rodent aorta or mesenteric arteries are frequently used.[21]

-

Method 1: Enzymatic Dissociation: The vascular tissue is dissected, minced, and incubated in a digestive solution containing enzymes like collagenase and elastase to break down the extracellular matrix and release individual VSMCs.[21][22] The dissociated cells are then plated onto culture dishes.

-

Method 2: Explant Technique: Small pieces of the medial layer of the vessel are placed on a culture dish, allowing VSMCs to migrate out and proliferate. This method is an alternative when tissue is limited.[21]

-

Culture Conditions: Cells are typically grown in a specialized smooth muscle cell medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified CO₂ incubator.[23]

Vascular Reactivity Studies (Isolated Artery Rings)

This classic pharmacological technique assesses the contractile and relaxant properties of vascular tissue.

-

Preparation: A blood vessel (e.g., thoracic aorta, tail artery) is excised and cut into rings 2-4 mm in length.[8][11]

-

Mounting: The rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

-

Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

-

Protocol:

-

An optimal resting tension is applied, and the tissue is allowed to equilibrate.

-

The rings are pre-constricted with an agonist such as phenylephrine or a high concentration of potassium chloride (KCl).[7][8]

-

Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath to generate a concentration-response curve for relaxation.[13]

-

The involvement of specific pathways can be investigated by pre-incubating the tissue with selective inhibitors (e.g., L-NAME to block NO synthase, tetraethylammonium for BKCa channels).[9][12]

-

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators are used to measure changes in [Ca²⁺]i in cultured VSMCs.

-

Loading: Cultured VSMCs are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.

-

Measurement: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths. The ratio of fluorescence intensities emitted at the different wavelengths is calculated, which corresponds to the intracellular Ca²⁺ concentration.[24]

-

Protocol: After establishing a baseline [Ca²⁺]i, cells are stimulated with agonists in the presence or absence of this compound to observe its effect on calcium mobilization.[24]

Patch-Clamp Electrophysiology

This technique is used to study the activity of ion channels in the cell membrane of single VSMCs.

-

Configuration: The whole-cell configuration is commonly used to measure macroscopic currents flowing through all channels on the cell membrane.[10]

-

Protocol: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential can be clamped at a specific voltage, and currents are recorded in response to voltage steps or drug application.[10] This allows for the direct assessment of this compound's effect on K⁺ or other ion channels.

Conclusion

The mechanism of action of this compound on vascular smooth muscle is complex, involving multiple, potentially synergistic pathways. The most strongly supported mechanisms are the inhibition of intracellular calcium release from the sarcoplasmic reticulum via the IP₃ pathway and a reduction in calcium influx.[2][5][7] Other contributing factors likely include the opening of potassium channels, stimulation of the prostacyclin pathway, and the drug's intrinsic antioxidant properties.[5][13][14] The relative importance of each mechanism may vary depending on the specific vascular bed, the concentration of the drug, and the underlying physiological or pathological state. Further research is required to fully delineate the intricate signaling networks modulated by this compound and to leverage this understanding for the development of more targeted and effective antihypertensive therapies.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. droracle.ai [droracle.ai]

- 4. Hydralazine Patient Tips: 7 things you should know [drugs.com]

- 5. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 6. The change in the pharmacological significance of this compound (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]

- 7. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 16. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering [mdpi.com]

- 17. The oxidative stress concept of nitrate tolerance and the antioxidant properties of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Compared myocardial and vascular effects of captopril and this compound during hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Intracellular Calcium Changes in Rat Aortic Smooth Muscle Cells in Response to Fluid Flow - PMC [pmc.ncbi.nlm.nih.gov]

Dihydralazine as a Vasodilator in Preclinical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a derivative of hydralazine, is a direct-acting vasodilator that has been utilized in the management of hypertension. While clinically recognized, a comprehensive understanding of its preclinical pharmacology is essential for researchers and drug development professionals exploring its therapeutic potential and mechanism of action. This technical guide synthesizes available preclinical data on this compound, supplemented with data from its closely related and more extensively studied parent compound, hydralazine, to provide a detailed overview of its vasodilatory properties. It is important to note that while the effects of this compound and hydralazine are considered to be very similar, the majority of in-depth mechanistic and quantitative preclinical studies have been conducted on hydralazine.

Mechanism of Action

This compound exerts its vasodilatory effect primarily through direct relaxation of vascular smooth muscle cells (VSMCs), independent of the endothelium in many vascular beds.[1] The principal mechanism involves the interference with intracellular calcium ion (Ca²⁺) signaling, a critical component of smooth muscle contraction.

The proposed signaling pathway suggests that this compound inhibits the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum (SR) within VSMCs.[2] This reduction in cytosolic Ca²⁺ availability leads to a decrease in the formation of the Ca²⁺-calmodulin complex, subsequently reducing the activation of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains. This cascade of events ultimately results in smooth muscle relaxation and vasodilation.

While the primary mechanism is focused on intracellular calcium modulation, other potential contributing pathways for the parent compound hydralazine have been suggested, which may also be relevant for this compound. These include the opening of high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane, and potential interactions with nitric oxide (NO) signaling pathways.[3]

Quantitative Preclinical Data

Quantitative data on the vasodilatory effects of this compound in preclinical models are limited. The following tables summarize the available data for this compound and supplement it with key findings for hydralazine to provide a more complete picture of its pharmacological profile.

Table 1: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Administration Route | Dose | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) (young) | Oral (daily) | 25 mg/kg | Prevented the development of genetic hypertension. | [4] |

| Spontaneously Hypertensive Rats (SHR) (young) | Oral (daily) | 25 mg/kg | Decreased vascular stiffness by 27%. | [4] |

| Spontaneously Hypertensive Rats (SHR) (young) | Oral (daily) | 25 mg/kg | Reduced vascular contractility by 12%. | [4] |

| Spontaneously Hypertensive Rats (SHR) (young) | Oral (daily) | 25 mg/kg | Reduced vascular wall-to-lumen ratio by 15%. | [4] |

| Normotensive Dogs | Oral | 1.42 mg/kg | Dose-dependent decrease in blood pressure. | [5] |

| Normotensive Dogs | Oral | 7.1 mg/kg | Dose-dependent decrease in blood pressure. | [5] |

| Humans (normotensive volunteers) | Intravenous | 6.25 mg | Median increase in cerebral blood flow of 16-27%. | [6] |

Table 2: In Vitro Vasodilatory Effects of Hydralazine (as a proxy for this compound)

| Vessel Type | Animal Model | Agonist | EC₅₀ / IC₅₀ (µM) | Maximum Relaxation (%) | Reference |

| Mesenteric Resistance Arteries | Pregnant Rats | Phenylephrine | 3.6 ± 0.3 | 75 ± 6.2 | [7] |

| Rabbit Aorta | Rabbit | Phenylephrine | ~20 | 80 - 90 | [8] |

| Pulmonary Artery | Rabbit | Phenylephrine | ~20 | 80 - 90 | [8] |

| Rabbit Renal Artery | Rabbit | Norepinephrine | 0.14 | Nearly complete | [1] |

| Porcine Coronary Arteries | Pig | K⁺ (20 mM) | pD₂ = 5.38 ± 0.06 | 85.9 ± 3.6 | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: Experimental workflow for in vitro vasodilation assessment.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following are generalized protocols based on standard methodologies used for assessing vasodilator properties of related compounds like hydralazine.

In Vitro Vasodilation Assessment in Isolated Arterial Rings

Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated arteries.

Materials:

-

Animals: Male Wistar rats or New Zealand white rabbits.

-

Tissues: Thoracic aorta or mesenteric resistance arteries.

-

Solutions: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), phenylephrine or norepinephrine solution, this compound stock solution.

-

Equipment: Organ bath system with isometric force transducers, data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the animal via an approved method. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2g for rat aorta). During this period, replace the bath solution every 15-20 minutes.

-

Pre-constriction: Induce a stable submaximal contraction with an appropriate agonist (e.g., phenylephrine 1 µM).

-

This compound Administration: Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). Allow the tissue to stabilize after each addition.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum relaxation (Emax).

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on mean arterial pressure in a preclinical model of hypertension.

Materials:

-

Animals: Spontaneously Hypertensive Rats (SHR).

-

Drug Formulation: this compound dissolved in a suitable vehicle (e.g., drinking water or for oral gavage).

-

Equipment: Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.

Procedure:

-

Animal Acclimatization: Acclimate the SHRs to the housing conditions and measurement procedures for at least one week.

-

Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for several days before drug administration to establish a stable baseline.

-

Drug Administration: Administer this compound at the desired dose (e.g., 25 mg/kg/day) and route (e.g., in drinking water or via oral gavage). A vehicle control group should be included.

-

Blood Pressure Monitoring: Continuously monitor MAP and heart rate throughout the study period.

-

Data Analysis: Compare the changes in MAP and heart rate in the this compound-treated group to the vehicle-treated control group. Analyze the data for statistical significance.

Conclusion

This compound is a direct-acting vasodilator with a mechanism of action primarily centered on the inhibition of intracellular calcium release in vascular smooth muscle cells. Preclinical data, although limited specifically for this compound, suggest its efficacy in reducing blood pressure and improving vascular parameters in hypertensive models. The more extensive data available for its parent compound, hydralazine, provides a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret preclinical studies investigating the vasodilatory effects of this compound and related compounds. Further research is warranted to delineate the specific quantitative and mechanistic details of this compound's action in various vascular beds and preclinical models.

References

- 1. Studies on the direct vasodilator effect of hydralazine in the isolated rabbit renal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative evaluation of the in vitro effects of hydralazine and hydralazine acetonide on arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blood pressure response and renin release following 4 days of treatment with this compound and urapidil in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antihypertensive Mechanisms of Dihydralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, has been a long-standing therapeutic agent in the management of hypertension. Its primary antihypertensive effect stems from its ability to induce direct vasodilation of arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure. This technical guide provides an in-depth investigation into the antihypertensive properties of this compound, detailing its complex mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. The intricate signaling pathways involved in this compound-mediated vasodilation are also visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A Multifaceted Approach to Vasodilation

This compound exerts its antihypertensive effects through a multi-pronged mechanism primarily targeting vascular smooth muscle cells (VSMCs). The central event is the relaxation of these cells, leading to the widening of arterioles and a subsequent decrease in blood pressure.[1][2] This is achieved through the modulation of intracellular calcium levels, a key determinant of muscle contraction.

Inhibition of Intracellular Calcium Release

A primary mechanism of this compound is the inhibition of calcium release from the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[3][4] Specifically, it is proposed to interfere with the inositol 1,4,5-trisphosphate (IP3)-mediated signaling pathway.[3][4] Agonist stimulation of VSMCs leads to the generation of IP3, which binds to its receptors (IP3R) on the SR membrane, triggering the release of stored calcium into the cytoplasm. This compound is thought to inhibit this IP3-induced calcium release, thereby preventing the rise in cytosolic calcium required for the activation of contractile proteins.[3][4]

Modulation of Potassium Channels

The role of potassium channels in this compound's mechanism of action is a subject of ongoing investigation with some conflicting reports. Some studies suggest that this compound may activate ATP-sensitive potassium (KATP) channels in VSMCs. The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation. However, other studies have not found significant activation of potassium channels by this compound.

The Nitric Oxide-cGMP Pathway

The involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced vasodilation is also debated. Some evidence suggests that this compound may stimulate the release of NO from endothelial cells or act as an NO donor itself.[5] NO then diffuses into VSMCs and activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that promote vasodilation, including the inhibition of calcium channels and the sequestration of intracellular calcium.[5] Conversely, other studies have found that the vasodilatory effect of hydralazine, a closely related compound, is independent of the endothelium and not related to guanylate cyclase activation.[6]

Quantitative Data on the Antihypertensive Effects of this compound

The antihypertensive efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its dose-dependent effects on blood pressure and its in vitro vasodilatory potency.

Table 1: Clinical Efficacy of this compound in Hypertensive Patients

| Dosage Regimen | Mean Arterial Pressure (MAP) Reduction (mmHg) | Systolic Blood Pressure (SBP) Reduction (mmHg) | Diastolic Blood Pressure (DBP) Reduction (mmHg) | Study Population | Reference |

| 75 mg/day (controlled-release, BID) | Not Reported | Statistically significant fall from baseline | Statistically significant fall from baseline | 20 black hypertensive patients | [7] |

| 150 mg/day (controlled-release, BID) | Not Reported | Substantial fall from baseline (not statistically significant) | Substantial fall from baseline (not statistically significant) | 20 black hypertensive patients | [7] |

| 300 mg/day (controlled-release, BID) | Not Reported | Substantial fall from baseline (not statistically significant) | Substantial fall from baseline (not statistically significant) | 20 black hypertensive patients | [7] |

| 7.1 mg/kg (oral, single dose) | Dose-dependent decrease | Not Reported | Not Reported | 6 normotensive dogs | [8] |

| 6.25 mg (intravenous) | Unchanged | Not Reported | Decreased | 7 young, normotensive volunteers | [9] |

| Intravenous Hydralazine | 13 | 18-22 | 11-15 | Hospitalized patients | [10] |

| Oral Hydralazine | ~6-7 | Not Reported | Not Reported | Not Specified | [10] |

| Oral Hydralazine with Propranolol | Not Reported | 16.8 | 17.6 | Not Specified | [10] |

Table 2: In Vitro Vasodilatory Effects of Hydralazine

| Preparation | Agonist | IC50 / EC50 | Emax (% Relaxation) | Reference |

| Isolated porcine coronary arteries | K+ (20 mM) | pD2 = 5.38 ± 0.06 | 85.9 ± 3.6% | [11] |

| Isolated mesenteric resistance arteries (pregnant rats) | Phenylephrine | 3.6 ± 0.3 μM | 75 ± 6.2% | [12] |

| Bovine carotid artery myofibrils (inhibition of Ca2+-dependent ATPase) | Ca2+ | 2 x 10⁻⁵ M | Not Reported | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antihypertensive properties of this compound.

Measurement of Vasodilation in Isolated Aortic Rings

Objective: To assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Protocol:

-

Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with the buffer being replaced every 15-20 minutes.

-

Contraction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.

-

Data Acquisition: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Intracellular Calcium Imaging in Vascular Smooth Muscle Cells

Objective: To determine the effect of this compound on intracellular calcium concentrations in VSMCs.

Protocol:

-

Cell Culture: Culture primary rat aortic smooth muscle cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Baseline Measurement: Perfuse the cells with physiological salt solution and record the baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm).

-

Stimulation: Stimulate the cells with a vasoconstrictor agonist (e.g., angiotensin II or phenylephrine) to induce a rise in intracellular calcium.

-

This compound Treatment: After the initial calcium response, perfuse the cells with a solution containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration. Analyze the data to determine the effect of this compound on both the peak and sustained phases of the calcium signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its investigation.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound remains a relevant antihypertensive agent with a primary mechanism centered on direct arterial vasodilation. Its ability to interfere with intracellular calcium signaling, particularly by inhibiting IP3-mediated calcium release from the sarcoplasmic reticulum, is a key aspect of its therapeutic effect. While the precise roles of potassium channels and the nitric oxide pathway require further elucidation, the available data provide a strong foundation for understanding its antihypertensive properties. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and build upon our current knowledge of this compound and related vasodilators. Continued research into its multifaceted mechanism of action may uncover novel therapeutic applications and opportunities for the development of more targeted antihypertensive therapies.

References

- 1. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A general procedure for determining the rate of calcium release from the sarcoplasmic reticulum in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of calcium release from sarcoplasmic reticulum of skeletal muscle: effect of calcium and inositol 1,4,5-trisphosphate. [sfera.unife.it]

- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic guanosine 3',5' monophosphate concentrations in pre-eclampsia: effects of hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative efficacy and safety of immediate-release and controlled-release hydralazine in black hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Blood pressure response and renin release following 4 days of treatment with this compound and urapidil in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound induces marked cerebral vasodilation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydralazine's Impact on Nitric Oxide Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, is a direct-acting vasodilator that has been utilized in the management of hypertension. While its primary mechanism of action is often attributed to its effects on vascular smooth muscle, a growing body of evidence suggests a significant interplay with endothelial nitric oxide (NO) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences NO production and bioavailability in endothelial cells. It consolidates current understanding, presents available quantitative data, details relevant experimental methodologies, and illustrates the key signaling cascades. The complex and sometimes conflicting findings are presented to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Introduction

Endothelial-derived nitric oxide is a critical signaling molecule that governs vascular homeostasis. It is an important regulator of blood pressure, a function it achieves by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases. This compound's role as a vasodilator has prompted investigations into its potential to modulate the eNOS/NO/cGMP pathway. This guide will dissect the proposed mechanisms of action, which include direct stimulation of NO release, enhancement of NO bioavailability through antioxidant effects, and potential indirect influences on downstream signaling components.

Molecular Mechanisms of this compound's Action on Endothelial NO Signaling

The precise mechanisms by which this compound impacts endothelial NO signaling are multifaceted and, in some aspects, still under debate. The prevailing hypotheses are:

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

Some studies suggest that this compound can directly stimulate the release of nitric oxide from endothelial cells.[1] This proposed mechanism involves an increase in the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for converting L-arginine to L-citrulline and NO. However, the direct molecular interactions between this compound and eNOS have not been fully elucidated.

Enhancement of Nitric Oxide Bioavailability

A significant body of evidence points towards this compound's role as an antioxidant, which indirectly enhances NO bioavailability.[2] Reactive oxygen species (ROS), such as superoxide anions (O₂⁻), readily react with and inactivate NO, forming peroxynitrite.[2] By scavenging ROS and inhibiting ROS-producing enzymes like vascular nicotinamide adenine dinucleotide phosphate (NADP(H)) oxidase, this compound is thought to preserve the levels of functional NO.[2] This antioxidant property may also contribute to the prevention of nitrate tolerance when co-administered with organic nitrates.[2]

Modulation of Downstream Signaling

There is conflicting evidence regarding this compound's effect on the downstream components of the NO signaling pathway. Some research indicates that hydralazine, a closely related compound, may activate guanylate cyclase, leading to increased cGMP production independent of direct NO donation.[3] However, other studies have concluded that hydralazine-induced vascular relaxation is not associated with an increase in cGMP levels.[4][5] One study on the human fetal placental circulation suggested that hydralazine's vasodilator effect is antagonized by a guanylate cyclase inhibitor, implying a cGMP-dependent mechanism in this specific vascular bed.[3]

Endothelium-Dependent vs. Independent Vasodilation

The necessity of the endothelium for this compound's vasodilatory effect is also a point of contention. Some studies report that the vasodilation is endothelium-dependent at clinically relevant concentrations, suggesting a primary role for endothelial-derived factors like NO or prostacyclin.[5] Conversely, other research indicates that hydralazine's relaxant effect on vascular smooth muscle is independent of the endothelium.[4][5]

Quantitative Data

The available quantitative data on the direct effects of this compound on endothelial NO signaling is limited. The following tables summarize the pertinent findings from the literature. It is important to note that much of the research has been conducted with hydralazine, and the specific dose-response of this compound on markers of endothelial NO signaling requires further investigation.

| Compound | Parameter | Vessel/Cell Type | EC₅₀ / IC₅₀ (μM) | Reference |

| Hydralazine | Relaxation | Mesenteric resistance arteries (pregnant rat) | 3.6 ± 0.3 | [6] |

| Hydralazine | Inhibition of SR Ca²⁺ leak | Cardiomyocytes (NOS1⁻/⁻ mice) | 0.160 ± 0.128 | [7] |

Table 1: Potency of Hydralazine in Vaso-relaxant and Intracellular Calcium Regulation.

| Compound | Effect | Experimental Model | Key Finding | Reference |

| Hydralazine | Vasodilation | Human fetal placental lobule | IC₅₀ of 1.9 mmol/L for vasodilation. Effect antagonized by a guanylate cyclase inhibitor. | [3] |

| Hydralazine | Vascular Relaxation | Rat aortic rings | Relaxation was independent of the endothelium and not related to guanylate cyclase activation. | [4][5] |

| Hydralazine | Endothelial Function | Aortic rings from NO-deficient hypertensive rats | Improved vasodilator responses but did not reduce increased superoxide production. | [8] |

Table 2: Summary of Key Findings on Hydralazine's Vascular Effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions, the following diagrams have been generated using Graphviz (DOT language).

Caption: Proposed mechanisms of this compound's effect on nitric oxide signaling.

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on endothelial NO signaling.

Measurement of Nitric Oxide Production (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in aqueous solutions.

Materials:

-

Cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Cell culture medium

-

This compound solutions of varying concentrations

-

Phosphate Buffered Saline (PBS)

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Protocol:

-

Seed endothelial cells in a 96-well plate and grow to confluence.

-

Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

Prepare a standard curve by diluting the sodium nitrite stock solution in culture medium to concentrations ranging from 0 to 100 µM.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of each standard solution to separate wells.

-

Add 50 µL of Griess Reagent Solution A to all wells containing samples and standards.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Determination of eNOS Activity (L-Arginine to L-Citrulline Conversion Assay)

This radiometric assay directly measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

Cultured endothelial cells

-

Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors)

-

L-[³H]arginine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 µM FAD, 10 µM BH₄, 1 mM NADPH, 2.5 mM CaCl₂)

-

Calmodulin

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Culture endothelial cells to confluence and treat with this compound or vehicle.

-

Lyse the cells and determine the protein concentration of the lysate.

-

In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer containing L-[³H]arginine and calmodulin.

-

Initiate the reaction by incubating at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine (the resin binds arginine but not citrulline).

-

Collect the eluate containing L-[³H]citrulline in a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculate eNOS activity as the amount of L-[³H]citrulline produced per unit of protein per unit of time.

Quantification of Intracellular cGMP (ELISA)

This competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cGMP levels in cell lysates.

Materials:

-

Cultured endothelial cells

-

This compound solutions

-

Cell lysis buffer (provided with the ELISA kit, often containing a phosphodiesterase inhibitor like IBMX)

-

Commercially available cGMP ELISA kit (containing cGMP standard, cGMP-peroxidase conjugate, anti-cGMP antibody, coated microplate, wash buffer, substrate, and stop solution)

-

Microplate reader

Protocol:

-

Culture and treat endothelial cells with this compound as described previously.

-

Lyse the cells according to the ELISA kit manufacturer's instructions.

-

Prepare a standard curve using the provided cGMP standard.

-

Add the cell lysates, standards, and cGMP-peroxidase conjugate to the wells of the antibody-coated microplate.

-

Incubate as recommended by the manufacturer to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at the specified wavelength using a microplate reader.

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound's interaction with the endothelial nitric oxide signaling pathway is a complex area of research with significant therapeutic implications. While its primary vasodilatory mechanism is likely multifaceted, the available evidence strongly suggests a role in modulating NO bioavailability, potentially through both direct and indirect actions on endothelial cells. The antioxidant properties of this compound appear to be a key contributor to its vascular effects. However, the conflicting reports on its direct effects on eNOS activation and cGMP production highlight the need for further rigorous investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically dissect the molecular pharmacology of this compound and similar compounds, ultimately leading to a more complete understanding of their therapeutic potential in cardiovascular disease.

References

- 1. mdpi.com [mdpi.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]

- 5. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydralazine and Organic Nitrates Restore Impaired Excitation-Contraction Coupling by Reducing Calcium Leak Associated with Nitroso-Redox Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydralazine's Influence on Gene Expression in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a vasodilator traditionally used in the management of hypertension and heart failure, is increasingly recognized for its complex molecular actions that extend beyond simple vasodilation. Emerging research has illuminated its significant impact on gene expression, revealing novel mechanisms that hold therapeutic promise for a range of cardiovascular diseases. This technical guide provides an in-depth exploration of this compound's effects on gene expression, focusing on its role in modulating key signaling pathways, its epigenetic influence, and its impact on inflammatory and angiogenic processes. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action on Gene Expression

This compound and its close analog hydralazine exert their effects on gene expression through two primary, interconnected mechanisms: the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the modulation of epigenetic landscapes, particularly DNA methylation.

Activation of the HIF-1α Signaling Pathway

A pivotal discovery in understanding this compound's molecular action is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[1][2][3] PHDs are responsible for the oxygen-dependent degradation of HIF-1α. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it acts as a transcription factor, upregulating a battery of genes involved in angiogenesis, vascular tone, and cellular adaptation to hypoxia.[1][2][3]

The signaling cascade is as follows:

Epigenetic Modulation via DNA Demethylation

This compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[4] By reducing DNMT1 expression, this compound can lead to the demethylation of gene promoters, subsequently reactivating the expression of silenced genes.[4][5] This epigenetic activity is particularly relevant in heart failure, where aberrant DNA methylation contributes to pathological gene expression profiles.[4][6][7]

A notable example is the demethylation of the promoter for the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) gene, leading to its increased expression and improved calcium homeostasis in cardiomyocytes.[4][6]

Quantitative Impact on Gene Expression

The following tables summarize the quantitative changes in the expression of key cardiovascular-related genes in response to this compound/hydralazine treatment, as reported in various in vitro and in vivo studies.

Table 1: Upregulated Genes

| Gene | Function | Experimental Model | Fold Change / % Increase | Reference |

| VEGF | Angiogenesis, vascular permeability | Human Umbilical Vein Endothelial Cells (HUVECs), in vivo mouse models | Upregulated | [1][2][3] |

| Endothelin-1 (ET-1) | Vasoconstriction, cell proliferation | HUVECs | Upregulated | [1] |

| Adrenomedullin | Vasodilation, angiogenesis | HUVECs | Upregulated | [1] |

| Haem Oxygenase-1 (HO-1) | Antioxidant, anti-inflammatory | HUVECs | Upregulated | [1][8] |

| SERCA2a | Calcium homeostasis in cardiomyocytes | Cardiomyocytes | Increased protein and activity | [4] |

| CXCR4 | Homing of endothelial progenitor cells | Endothelial Progenitor Cells (EPCs) | Upregulated | [8] |

| Atrial Natriuretic Peptide (ANP) | Cardiac hypertrophy marker | Mice lacking guanylyl cyclase-A | Increased mRNA expression | [9][10] |

Table 2: Downregulated Genes

| Gene | Function | Experimental Model | Fold Change / % Decrease | Reference |

| NADPH Oxidase | Oxidative stress | Kidney samples from diabetic mice | Downregulated expression | [8] |

| RAGE, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Inflammation | Various | Downregulated signaling | [8] |

| DNMT1 | DNA methylation | MCF-7 cells | Decreased mRNA expression | [5] |

| Collagen I | Fibrosis | Mice lacking guanylyl cyclase-A | Decreased mRNA expression | [9][10] |

| IL-1, TNFα, IFNγ | Inflammation | Vascular Smooth Muscle Cells (VSMCs) | Inhibited expression | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effect on gene expression.

Prolyl Hydroxylase (PHD) Activity Assay

Objective: To determine the inhibitory effect of this compound on PHD enzyme activity.

Methodology:

-

Preparation of Cell Lysates: Human embryonic kidney (HEK293) cells are cultured and harvested. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors) and incubated on ice. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the cellular proteins is collected.

-

PHD Assay: The assay is performed using a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.

-

The reaction mixture contains the cell lysate, the HIF-1α peptide substrate, ascorbate, 2-oxoglutarate, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the cell lysate and incubated at 37°C.

-

The hydroxylation of the HIF-1α peptide by PHD enzymes is measured, often using an antibody that specifically recognizes the hydroxylated form of the peptide in an ELISA-based format.

-

-

Data Analysis: The level of peptide hydroxylation is quantified, and the inhibitory effect of this compound is determined by comparing the activity in the presence of the drug to the vehicle control.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Cardiovascular cell types (e.g., HUVECs, VSMCs, cardiomyocytes) are cultured under standard conditions and treated with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO or saline) is run in parallel.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

-

qPCR: The qPCR is performed using a real-time PCR system.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).

-

The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

-

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

DNA Methylation Analysis (Bisulfite Sequencing)

Objective: To determine the methylation status of specific gene promoters following this compound treatment.

Methodology:

-

Genomic DNA Extraction: Genomic DNA is extracted from cells treated with this compound or a vehicle control.

-

Bisulfite Conversion: The extracted genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: The promoter region of the gene of interest is amplified from the bisulfite-converted DNA using specific primers designed to distinguish between methylated and unmethylated sequences.

-

Sequencing: The PCR products are then sequenced (e.g., Sanger sequencing or next-generation sequencing) to determine the methylation status of individual CpG sites within the promoter.

-

Data Analysis: The sequencing data is analyzed to quantify the percentage of methylation at each CpG site in the this compound-treated versus control samples.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epi-Drugs in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigenetic Therapies for Heart Failure: Current Insights and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic regulation and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering | MDPI [mdpi.com]

- 9. Vasodilator therapy with hydralazine induces angiotensin AT receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vasodilator therapy with hydralazine induces angiotensin AT2 receptor-mediated cardiomyocyte growth in mice lacking guanylyl cyclase-A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Dihydralazine in Hypertension: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a phthalazine derivative, has been a subject of extensive basic research in the field of hypertension for decades. While its clinical use has evolved, its applications in fundamental research continue to provide valuable insights into the pathophysiology of hypertension and the mechanisms of vasodilation. This technical guide delves into the core basic research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing and future investigations in cardiovascular pharmacology.

Core Mechanisms of Action: A Multi-faceted Vasodilator

This compound's primary antihypertensive effect stems from its ability to induce vasodilation, primarily targeting arterioles.[1] This action is not attributed to a single, definitive mechanism but rather a combination of effects on vascular smooth muscle cells (VSMCs) and endothelial cells.

Direct Effects on Vascular Smooth Muscle Cells

This compound directly relaxes VSMCs through several key mechanisms:

-

Inhibition of Intracellular Calcium Release: A principal mechanism of this compound-induced vasodilation is the inhibition of calcium (Ca2+) release from the sarcoplasmic reticulum (SR) within VSMCs.[2] It is thought to interfere with inositol trisphosphate (IP3)-mediated Ca2+ release, a critical step in the contractile signaling cascade.[2] By reducing the availability of intracellular calcium, this compound curtails the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation.[3]

-

Modulation of Potassium Channels: Evidence suggests that this compound may activate potassium (K+) channels in VSMCs.[4] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels and reduces Ca2+ influx, further contributing to vasodilation.[3][4] Specifically, the involvement of high-conductance Ca2+-activated K+ (BKCa) channels has been proposed.[4]

Endothelium-Mediated Effects

The vascular endothelium plays a role in mediating the vasodilatory effects of this compound:

-

Stimulation of Nitric Oxide Release: this compound has been shown to stimulate the release of nitric oxide (NO) from endothelial cells.[1] NO, a potent vasodilator, diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which activates protein kinase G (PKG) and ultimately results in vasodilation.[3]

Antioxidant Properties

Recent research has highlighted the antioxidant effects of this compound, which may contribute to its cardiovascular benefits. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting the activity of enzymes like xanthine oxidase.[5][6] This antioxidant activity can improve endothelial function and reduce vascular inflammation, both of which are implicated in the pathogenesis of hypertension.[6]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy in different experimental settings.

| In Vitro Study | Preparation | Parameter Measured | This compound Concentration | Effect | Reference |

| Vasodilation Assay | Rabbit Aorta (phenylephrine-contracted) | Half-maximal relaxation (IC50) | 17 µM | Relaxation of vascular smooth muscle | [7] |

| Vasodilation Assay | Porcine Coronary Arteries (K+ contracted) | pD2 (-log IC50) | 5.38 ± 0.06 | Relaxation of vascular smooth muscle | [4] |

| Coronary Flow | Isolated Perfused Rat Hearts | Increase in Coronary Flow | 1 µM | 28.8 ± 2.7% increase | [4] |

| In Vivo Study | Animal Model | Treatment Protocol | Parameter Measured | Result | Reference |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | 20 mg/kg/day in drinking water (starting at 4-5 weeks of age) | Mean Arterial Pressure (MAP) | Decrease from 172 ± 3 mmHg (control) to 146 ± 3 mmHg | [3] |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats (SHR) | 2 weeks treatment | Systolic Blood Pressure (SBP) | 70 mmHg decrease | [8] |

| Blood Pressure Reduction | Two-Kidney, One-Clip (2K1C) Hypertensive Rats | 80 and 120 mg/L in drinking water | Mean Blood Pressure (MBP) | Initial decrease from 170-180 mmHg to 135-145 mmHg | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

References

- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Chronic hydralazine treatment alters the acute pressure-natriuresis curve in young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of hydralazine on blood pressure, pressor mechanisms, and cardiac hypertrophy in two-kidney, one-clip hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

Dihydralazine as a Tool for Investigating Smooth Muscle Relaxation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, has long been utilized as an antihypertensive agent due to its vasodilatory effects on vascular smooth muscle. Its complex and multifaceted mechanism of action makes it a valuable pharmacological tool for elucidating the intricate signaling pathways governing smooth muscle relaxation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, focusing on its utility as an investigational probe. We delve into its effects on intracellular calcium homeostasis, potassium channel activity, the nitric oxide-cyclic guanosine monophosphate pathway, and the more recently discovered hypoxia-inducible factor signaling cascade. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to clarify complex biological processes, thereby serving as a critical resource for researchers in cardiovascular pharmacology and drug discovery.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The relaxation of vascular smooth muscle cells (VSMCs) is a complex process initiated by various signaling molecules and pathways that ultimately lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) and/or a reduction in the sensitivity of the contractile apparatus to calcium. This compound is a direct-acting vasodilator that preferentially relaxes arterial smooth muscle. While its clinical use has been well-established, the precise molecular mechanisms underlying its therapeutic effects remain a subject of ongoing investigation. This guide explores the utility of this compound as a research tool to dissect the fundamental mechanisms of smooth muscle relaxation.

Mechanisms of this compound-Induced Smooth Muscle Relaxation

This compound's vasodilatory action is not attributed to a single, definitive mechanism but rather a combination of effects on multiple signaling pathways within vascular endothelial and smooth muscle cells. The primary proposed mechanisms are detailed below.

Inhibition of Intracellular Calcium Release

A principal mechanism of action for this compound is its ability to interfere with intracellular calcium signaling. Specifically, it is thought to inhibit the release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs. This inhibition is believed to occur through the modulation of inositol trisphosphate (IP₃)-gated calcium channels on the SR membrane. By preventing the release of stored calcium, this compound effectively uncouples agonist-induced signaling from the contractile machinery.

Modulation of Potassium Channels

Some evidence suggests that this compound may activate potassium channels in the plasma membrane of VSMCs. The opening of potassium channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium and promoting relaxation. However, the contribution of this mechanism to the overall vasodilatory effect of this compound is still debated, with some studies showing no significant effect on membrane potential.

The Nitric Oxide-Cyclic GMP Pathway: A Controversial Role

The involvement of the endothelial nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced relaxation is a point of contention in the literature. Some studies propose that this compound can stimulate the release of NO from endothelial cells, which then diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC). This leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and promotes relaxation through various downstream targets. However, other studies have demonstrated that the vasodilatory effect of this compound can be independent of the endothelium and is not consistently associated with an increase in cGMP levels, suggesting a direct effect on the smooth muscle itself. At clinically relevant concentrations, an endothelium-dependent mechanism, possibly involving prostacyclin, may be more prominent.

A Novel Mechanism: Inhibition of HIF Prolyl Hydroxylases

More recent research has uncovered a novel mechanism of action for this compound involving the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound stabilizes HIF-1α, a key transcription factor that regulates the expression of genes involved in angiogenesis and vasodilation, such as vascular endothelial growth factor (VEGF). While the direct and acute contribution of this pathway to smooth muscle relaxation is still being elucidated, it represents a significant and distinct mechanism from the classical signaling pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on smooth muscle relaxation and related parameters.

| Parameter | Value | Species/Tissue | Conditions | Reference |

| EC₅₀ | 3.6 ± 0.3 μM | Pregnant Rat Mesenteric Arteries | Phenylephrine-constricted | [1] |

| Threshold Concentration | 11.89 ± 4.5 x 10⁻⁵ M | Rabbit Aorta | K⁺-induced contracture | [2] |

| IC₅₀ | 17 μM | Rabbit Aorta | Phenylephrine-contracted | [3] |

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

| Parameter | Effect | Concentration | Species/Tissue | Reference |